![molecular formula C22H26N6O4 B6450509 9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2549055-49-2](/img/structure/B6450509.png)
9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
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Overview
Description
The compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules such as DNA and RNA . The compound also contains a trimethoxybenzoyl group, which is a benzene ring with three methoxy groups attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine and trimethoxybenzoyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trimethoxybenzoyl group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Antihypertensive Activity
The synthesized basic esters of 3,4,5-trimethoxybenzoic acid were evaluated for their antihypertensive properties. Notably, one of the compounds exhibited hypotensive activity in intravenously administered hypertensive dogs . Further investigations could explore its mechanism of action and potential clinical use.
Local Anesthetic Properties
Most of the tested compounds demonstrated some degree of local anesthetic activity. Investigating their efficacy, safety, and specific modes of action could lead to novel local anesthetic agents .
Microtubule Targeting Agent (MTA) Development
The trimethoxyphenyl (TMP) moiety, present in our compound, has been incorporated into drugs like colchicine (an anti-gout agent) and combretastatin derivatives (potent MTAs). Exploring the potential of our compound as an MTA could be valuable .
Antifungal Activity
Derivatives of 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole were synthesized and evaluated for antifungal properties. Investigate their efficacy against specific fungal strains and potential mechanisms of action .
Dihydrofolate Reductase (DHFR) Inhibition
The ester bond-containing tea polyphenols (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG) are potent DHFR inhibitors. Our compound’s structure suggests it may also interact with DHFR. Further studies could explore its potential as an antifolate drug .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It has been observed that tmp-bearing compounds can inhibit the function of various proteins and enzymes, leading to a variety of bioactivity effects . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . These diverse properties suggest that the compound may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . This suggests that the compound may have significant molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-26-12-25-18-20(26)23-11-24-21(18)27-7-14-9-28(10-15(14)8-27)22(29)13-5-16(30-2)19(32-4)17(6-13)31-3/h5-6,11-12,14-15H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYPKFUKJRANMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine |
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